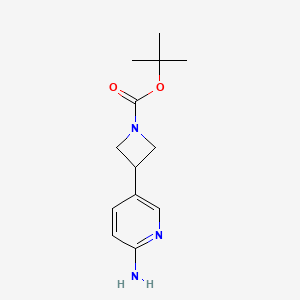

Tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with a 6-aminopyridin-3-yl group and protected by a tert-butyloxycarbonyl (Boc) group. This structure combines the conformational rigidity of azetidine with the aromatic and hydrogen-bonding capabilities of the aminopyridine moiety, making it valuable in medicinal chemistry for drug discovery, particularly in kinase inhibition and protease targeting. Its synthesis typically involves coupling reactions between Boc-protected azetidine intermediates and functionalized pyridine derivatives .

Properties

IUPAC Name |

tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZBYNYTJNRVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate typically involves the reaction of 6-aminopyridine with tert-butyl 3-azetidine-1-carboxylate under specific conditions. One common method includes the use of palladium on carbon (Pd/C) as a catalyst in ethanol, with hydrogen gas (H2) being introduced to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural components allow for modifications that can lead to novel therapeutic agents targeting specific biological pathways.

Case Study: Synthesis of Anticancer Agents

A notable application of this compound is its use in synthesizing derivatives that inhibit cancer cell proliferation. For instance, compounds derived from this azetidine framework have shown promise in targeting specific receptors involved in tumor growth, similar to the role of palbociclib in treating breast cancer .

Research indicates that compounds containing the aminopyridine moiety exhibit enhanced biological activities. Tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate has been studied for its potential effects on various biological targets, including:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, which can be beneficial for treating metabolic disorders.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.

Synthetic Methodologies

The synthesis of tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate typically involves multi-step processes that include:

- Formation of the Azetidine Ring : Utilizing appropriate reagents to form the azetidine structure.

- Introduction of the Aminopyridine Group : This step often involves coupling reactions where the aminopyridine is introduced to the azetidine core.

- Esterification : The final step involves converting the carboxylic acid into its tert-butyl ester form to enhance solubility and stability.

Each step can be optimized to improve yield and reduce byproducts, reflecting advancements in synthetic organic chemistry techniques.

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can bind to certain enzymes or receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, we compare it with structurally related azetidine and heterocyclic derivatives. Key compounds are analyzed based on structural features , synthetic routes , and functional group interactions .

Key Findings:

Structural Flexibility vs. The 6-aminopyridin-3-yl group offers π-π stacking and hydrogen-bonding capabilities distinct from the nitro-pyrimidine or quinoline groups in and , which prioritize electrophilic reactivity or planar aromatic interactions.

Synthetic Accessibility: The target compound’s synthesis is analogous to , where Boc-3-aminoazetidine is coupled with a functionalized heterocycle. However, the absence of bulky substituents (e.g., dibenzylamino in ) simplifies purification. Quinoline derivatives (e.g., ) require Pd-catalyzed cross-coupling, introducing complexity absent in the target compound’s straightforward SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig amination routes.

Functional Group Impact: The 6-amino group on pyridine enhances solubility in polar solvents compared to nitro or dibenzylamino groups in and , which may reduce bioavailability due to hydrophobicity. Compared to hydroxymethyl-substituted analogs (e.g., ), the aminopyridine group provides a larger surface area for target engagement but reduces metabolic stability.

Biological Activity

Tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : CHNO

- Molecular Weight : 220.27 g/mol

This structure includes a tert-butyl group, an azetidine ring, and an aminopyridine moiety, which are critical for its biological activity.

Research indicates that tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate may interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by modulating signaling pathways associated with cancer cell growth.

Biological Activity Overview

The following table summarizes key biological activities and findings related to tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate:

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the efficacy of tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating significant potency compared to control groups.

- Neuroprotective Effects : In a neurobiology study, the compound was tested for its ability to protect astrocytes from apoptosis induced by amyloid-beta peptides. The findings suggested that the compound reduced TNF-alpha levels and free radical formation, indicating potential therapeutic implications for neurodegenerative diseases.

- Enzyme Inhibition Studies : Research focused on the compound's role as an inhibitor of squalene synthase, revealing an IC50 value of approximately 15 nM, suggesting strong inhibitory potential relevant to cholesterol biosynthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate, and what reagents/conditions are critical for its formation?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves protecting the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group. For example, sulfonate esters (e.g., 2-nitrophenylsulfonyl derivatives) are used as leaving groups in substitution reactions, with DMAP and triethylamine as catalysts in dichloromethane at 0–20°C . Key reagents include Boc-protected intermediates and nucleophiles like 6-aminopyridine derivatives.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (target ≥95% based on analogous Boc-protected azetidines) .

- NMR : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm in H NMR) and azetidine ring protons (multiplet at 3.5–4.5 ppm) .

- Mass Spectrometry : Verify molecular weight (e.g., calculated for : 263.17 g/mol).

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yields during Boc deprotection or functionalization of the azetidine ring?

- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., ring-opening or oxidation). Mitigation strategies include:

- Temperature Control : Deprotection with TFA in dichloromethane at 0°C minimizes side reactions .

- Catalyst Optimization : Use DMAP to enhance nucleophilic substitution efficiency .

- Protecting Group Alternatives : Compare Boc with Fmoc or Cbz groups for stability under specific conditions .

Q. How does the steric hindrance of the tert-butyl group influence the reactivity of the azetidine ring in cross-coupling reactions?

- Methodological Answer : The bulky tert-butyl group reduces ring strain but may hinder nucleophilic attack. Computational modeling (DFT) or kinetic studies can quantify steric effects. For example, Suzuki-Miyaura coupling of analogous Boc-protected azetidines requires Pd catalysts with high steric tolerance (e.g., XPhos) and elevated temperatures (80–100°C) .

Q. What mechanistic pathways explain the compound’s role as an intermediate in bioactive molecule synthesis?

- Methodological Answer : The 6-aminopyridine moiety acts as a hydrogen-bond donor/acceptor, enabling interactions with biological targets (e.g., kinase inhibitors). The azetidine ring’s conformational rigidity enhances binding specificity. For example, tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate serves as a precursor to spirocyclic compounds in antiviral drug candidates .

Experimental Design & Data Analysis

Q. How can researchers optimize reaction conditions for introducing the 6-aminopyridin-3-yl group to the azetidine ring?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Variables : Temperature (0–50°C), solvent (DCM vs. THF), and catalyst loading (0.1–5 mol% Pd).

- Response Surface Modeling : Identify optimal conditions for yield and selectivity .

- Case Study : A DoE study on analogous triazole derivatives achieved 85% yield using THF at 40°C with 2 mol% Pd(OAc) .

Q. What are the safety considerations for handling tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate, and how can exposure risks be mitigated?

- Methodological Answer : Based on structurally similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.